Fmoc-D-Tyr(Po3Me2)-OH

Vue d'ensemble

Description

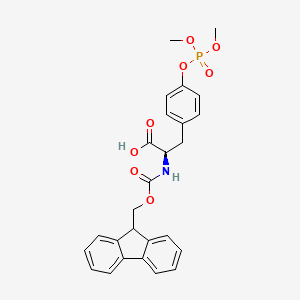

Fmoc-D-Tyr(Po3Me2)-OH: is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dimethyl phosphate group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Tyr(Po3Me2)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-tyrosine is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.

Phosphorylation: The hydroxyl group of the tyrosine residue is phosphorylated using dimethyl phosphorochloridate in the presence of a base like triethylamine.

Purification: The product is purified using techniques such as column chromatography to obtain the final compound, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Phosphorylation: The dimethyl phosphate group can undergo hydrolysis to form the free phosphate group.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF).

Phosphorylation: Dimethyl phosphorochloridate and triethylamine.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products:

Deprotection: D-Tyr(Po3Me2)-OH.

Phosphorylation: Fmoc-D-Tyr(PO4H2)-OH.

Coupling: Peptides containing Fmoc-D-Tyr(Po3Me2)-OH as a residue

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Fmoc-D-Tyr(Po3Me2)-OH is used in the synthesis of phosphorylated peptides, which are important in studying protein phosphorylation and signal transduction pathways.

Biology:

Protein Studies: Phosphorylated peptides are used as substrates in kinase assays to study enzyme activity and regulation.

Medicine:

Drug Development: Phosphorylated peptides are investigated for their potential as therapeutic agents in diseases related to abnormal phosphorylation, such as cancer.

Industry:

Mécanisme D'action

The mechanism of action of Fmoc-D-Tyr(Po3Me2)-OH involves its incorporation into peptides, where the phosphorylated tyrosine residue can mimic natural phosphorylation events. This allows for the study of protein-protein interactions, enzyme-substrate recognition, and signal transduction pathways. The Fmoc group facilitates the stepwise assembly of peptides by protecting the amino group during synthesis .

Comparaison Avec Des Composés Similaires

Fmoc-D-Tyr(tBu)-OH: Similar structure but with a tert-butyl protecting group instead of a phosphate group.

Fmoc-L-Tyr(Po3Me2)-OH: The L-isomer of the compound, used in similar applications but with different stereochemistry.

Uniqueness:

Phosphorylation: The presence of the dimethyl phosphate group makes Fmoc-D-Tyr(Po3Me2)-OH unique for studying phosphorylation.

Stereochemistry: The D-isomer provides different biological activity compared to the L-isomer, allowing for the study of stereospecific interactions

Activité Biologique

Fmoc-D-Tyr(PO3Me2)-OH, a phosphotyrosine derivative, has garnered significant interest in biochemical research due to its potential applications in peptide synthesis and biological studies. This article delves into the biological activity of this compound, focusing on its synthesis, properties, and implications in various biological contexts.

- Chemical Structure : this compound is a derivative of tyrosine where the hydroxyl group is phosphorylated. Its molecular formula is with a molecular weight of 483.41 g/mol.

- CAS Number : 178432-30-9

- Synthesis : The synthesis of this compound can be complex due to the sensitivity of the phosphonate group to standard deprotection conditions used in Fmoc solid-phase peptide synthesis (SPPS). Studies have shown that piperidine treatment can lead to cleavage of the phosphonate group, necessitating careful optimization of synthesis protocols .

1. Peptide Synthesis

This compound is primarily utilized in the synthesis of phosphotyrosine-containing peptides. These peptides are crucial for studying signaling pathways, particularly those involving tyrosine kinases and phosphatases. The incorporation of phosphotyrosine mimetics like this compound allows researchers to investigate the roles of phosphorylation in protein interactions and functional dynamics .

2. Signal Transduction

Phosphorylation of tyrosine residues is a key regulatory mechanism in cellular signal transduction. This compound serves as a stable mimic for phosphotyrosine, enabling studies on protein-protein interactions and the effects of phosphorylation on enzyme activity. Research indicates that peptides containing this modification can effectively bind to SH2 domains, which recognize phosphorylated tyrosines, thus influencing downstream signaling events .

3. Case Studies

Several studies have employed this compound to explore its biological implications:

- Study on Protein Interactions : In one study, peptides synthesized with this compound were shown to enhance binding affinity to specific SH2 domains compared to their non-phosphorylated counterparts. This suggests that the phosphotyrosine mimic can facilitate more accurate modeling of biological interactions .

- Therapeutic Applications : Another research highlighted the use of phosphotyrosine-containing peptides in drug development aimed at modulating kinase activity in cancer therapy. The ability to mimic natural phosphorylation states allows for targeted therapeutic strategies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C24H22NO8P |

| Molecular Weight | 483.41 g/mol |

| CAS Number | 178432-30-9 |

| Synthesis Method | Fmoc Solid-Phase Peptide Synthesis |

| Application | Description |

|---|---|

| Peptide Synthesis | Used for incorporating phosphotyrosine into peptides |

| Signal Transduction Studies | Investigates interactions with SH2 domains |

| Therapeutic Development | Potential use in cancer treatment strategies |

Propriétés

IUPAC Name |

(2R)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHCDMSMVMNCER-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(OC)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201140449 | |

| Record name | D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, dimethyl phosphate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201335-92-4 | |

| Record name | D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, dimethyl phosphate (ester) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201335-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, dimethyl phosphate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.